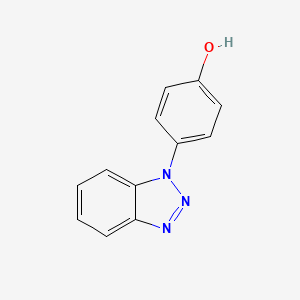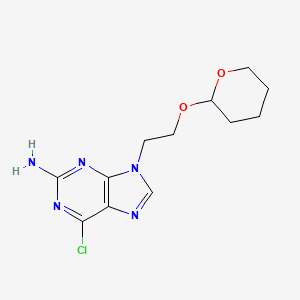
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C10H11ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of potassium amide as a reagent in the presence of bromobenzene . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as flash chromatography and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as DNA and RNA. The compound can inhibit RNA synthesis, leading to cell death by apoptosis or necrosis. This mechanism is particularly relevant in its potential use as an antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler derivative of purine with similar chemical properties.
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Another derivative with a similar structure but different functional groups
Uniqueness
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit RNA synthesis and induce cell death makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C12H16ClN5O2 |
|---|---|
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
6-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-2-amine |
InChI |
InChI=1S/C12H16ClN5O2/c13-10-9-11(17-12(14)16-10)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
InChI-Schlüssel |
XENYHLURYHSXCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCN2C=NC3=C2N=C(N=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



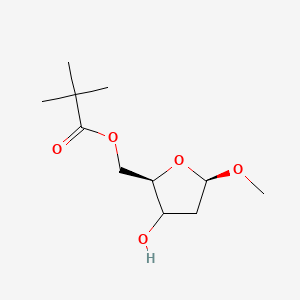
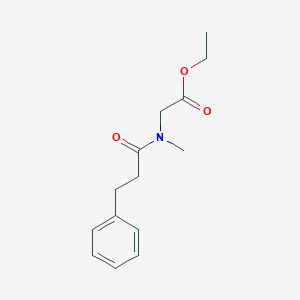
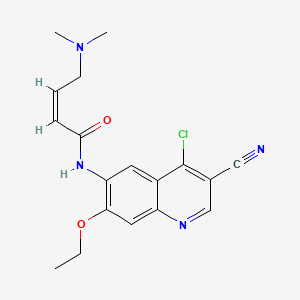
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
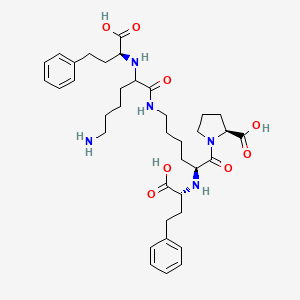
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
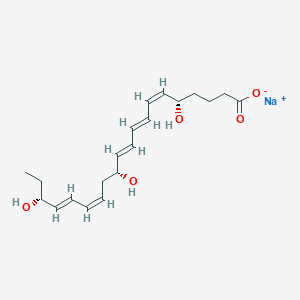
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
